molecular formula C17H26BNO2 B595706 2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1259370-17-6

2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Katalognummer: B595706
CAS-Nummer: 1259370-17-6
Molekulargewicht: 287.21
InChI-Schlüssel: YPMYNVSTIDZIFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1259370-17-6) is a boronate ester-functionalized pyridine derivative. Its structure features a cyclohexyl group at the 2-position of the pyridine ring and a pinacol boronate ester at the 6-position. The compound’s molecular formula is C₁₈H₂₇BNO₂, with a molecular weight of 300.23 g/mol. The cyclohexyl substituent imparts steric bulk and lipophilicity, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing complex organic molecules .

Eigenschaften

IUPAC Name

2-cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)15-12-8-11-14(19-15)13-9-6-5-7-10-13/h8,11-13H,5-7,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMYNVSTIDZIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671298
Record name 2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259370-17-6
Record name 2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-cyclohexylpyridine.

    Borylation Reaction: The key step involves the borylation of 2-cyclohexylpyridine using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (around 80-100°C) to ensure high yield and purity.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for purification and quality control ensures the consistent production of high-purity material.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base in an organic solvent.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid, which can further participate in various organic transformations.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Obtained via oxidation of the boronic ester group.

Wissenschaftliche Forschungsanwendungen

2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Employed in the synthesis of biologically active compounds and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential in developing new therapeutic agents, especially in cancer research.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Wirkmechanismus

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The boronic ester group interacts with palladium catalysts to form reactive intermediates that undergo transmetalation and reductive elimination, leading to the formation of the desired products.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 2-cyclohexyl-6-(dioxaborolan-2-yl)pyridine, differing primarily in substituents at the pyridine 2-position:

Compound Name CAS Number Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
2-Methyl-6-(dioxaborolan-2-yl)pyridine 1096689-44-9 Methyl C₁₂H₁₇BNO₂ 209.09 Intermediate in drug synthesis
2-(tert-Butyl)-6-(dioxaborolan-2-yl)pyridine 1264141-60-7 tert-Butyl C₁₅H₂₄BNO₂ 261.17 Catalytic cross-coupling reactions
2-Ethoxy-6-(dioxaborolan-2-yl)pyridine 1310385-03-5 Ethoxy C₁₃H₂₀BNO₃ 249.11 Ligand in coordination chemistry
2-Methoxy-6-(dioxaborolan-2-yl)pyridine 1034297-69-2 Methoxy C₁₂H₁₈BNO₃ 235.09 Photovoltaic material synthesis
2-Cyclohexyl-6-(dioxaborolan-2-yl)pyridine 1259370-17-6 Cyclohexyl C₁₈H₂₇BNO₂ 300.23 Target: This compound (see Section 1)

Reactivity in Cross-Coupling Reactions

  • The cyclohexyl and tert-butyl derivatives exhibit slower reaction kinetics in Suzuki-Miyaura couplings compared to methyl or methoxy analogues due to steric hindrance .
  • Ethoxy and methoxy groups enhance solubility in polar solvents, facilitating reactions in aqueous media .

Physical Properties and Stability

  • Cyclohexyl variant : Predicted to be a solid (based on analogues like 2ac, a white solid) with moderate solubility in organic solvents .
  • Methoxy variant : Stable at room temperature, whereas ethoxy derivatives may require cold storage (0–6°C) to prevent decomposition .

Biologische Aktivität

2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H25BN2O2
  • Molecular Weight : 276.182 g/mol
  • CAS Number : 1175275-00-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that boron-containing compounds can influence enzyme activity and receptor interactions due to their electrophilic nature.

Anticancer Activity

Several studies have investigated the anticancer potential of boron-containing compounds similar to this compound. For instance:

  • In vitro studies demonstrated that derivatives of dioxaborolane exhibit cytotoxic effects against cancer cell lines by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent:

  • Case Study : A derivative demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Enzyme Inhibition

Research indicates potential inhibition of specific enzymes:

  • SGLT1 Inhibition : Similar compounds have been evaluated for their ability to inhibit sodium-glucose cotransporter 1 (SGLT1), which is crucial in glucose absorption. The inhibition could lead to therapeutic applications in managing diabetes .

Data Summary

Biological ActivityTargetIC50/Activity LevelReference
AnticancerVarious cancer cell linesInduces apoptosis (specific IC50 not reported)
AntimicrobialStaphylococcus aureusMIC = 2.6 μM
Enzyme InhibitionSGLT1Not specified

Q & A

Q. What are the optimal synthetic routes for preparing 2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, where the boronate ester group facilitates coupling with aryl halides. Key steps include:

  • Borylation : Introduce the dioxaborolane moiety using pinacol borane under palladium catalysis (e.g., Pd(PPh₃)₄) .
  • Cyclohexyl Substitution : Employ Buchwald-Hartwig amination or direct alkylation of pyridine precursors .
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate) or recrystallization for high purity.

Q. How should researchers characterize the structural integrity of this compound?

A multi-technique approach is recommended:

  • NMR Spectroscopy : Confirm regiochemistry via ¹H and ¹³C NMR (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, boronate B-O signals at δ 1.3 ppm) .
  • X-ray Crystallography : Resolve crystal packing and bond lengths using SHELX or OLEX2 for refinement .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.

Q. What are the stability considerations for storage and handling?

  • Storage : Keep at 2–8°C under inert gas (Ar/N₂) to prevent boronate hydrolysis .
  • Solvent Compatibility : Avoid protic solvents (e.g., H₂O, MeOH); use anhydrous THF or DCM for reactions.
  • Decomposition Signs : Monitor for precipitate formation (boric acid) or color changes (yellow to brown).

Advanced Research Questions

Q. How can computational methods aid in predicting reactivity for Suzuki-Miyaura couplings?

  • DFT Calculations : Optimize transition states using B3LYP/6-311+G(2d,p) to study electronic effects of the cyclohexyl group on coupling efficiency .
  • Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps (e.g., boronate LUMO interacts with Pd catalyst) .
  • Solvent Modeling : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using COSMO-RS.

Q. What strategies resolve contradictions in crystallographic data during refinement?

  • Twinned Data : Use SHELXL’s TWIN/BASF commands to model overlapping reflections .
  • Disorder Modeling : Apply PART/SUMP restraints in OLEX2 for flexible cyclohexyl groups .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How does the cyclohexyl substituent influence regioselectivity in cross-coupling reactions?

  • Steric Effects : The bulky cyclohexyl group directs coupling to the less hindered pyridine position (C-6 vs. C-2).
  • Electronic Effects : Electron-donating cyclohexyl enhances Pd oxidative addition at the boronate site.
  • Case Study : Compare yields with/without cyclohexyl using GC-MS or HPLC .

Q. What experimental design optimizes catalytic systems for this boronate in C–C bond formation?

  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), and XPhos-Pd-G3 for turnover number (TON).
  • Ligand Effects : Evaluate bidentate ligands (e.g., dppe) vs. monodentate (PPh₃) on reaction rate .
  • Kinetic Profiling : Use in situ IR or NMR to track intermediate formation.

Methodological Challenges and Solutions

Q. How to address low yields in large-scale syntheses?

  • Microwave Assistance : Reduce reaction time (e.g., 30 min at 100°C vs. 24 h conventional) .
  • Flow Chemistry : Improve heat/mass transfer for Pd-catalyzed steps.
  • Workup Optimization : Replace column chromatography with liquid-liquid extraction (e.g., EtOAc/H₂O).

Q. What analytical techniques detect trace impurities from side reactions?

  • HPLC-MS : Identify de-boronated byproducts (m/z shifts by 26 Da).
  • TGA/DSC : Monitor thermal stability (decomposition onset >150°C indicates purity) .
  • Elemental Analysis : Verify boron content (theoretical ~4.2%) via ICP-OES.

Q. How to validate computational models against experimental data?

  • Overlay XRD/DFT Structures : Compare bond lengths (e.g., B–O: 1.36 Å calc. vs. 1.38 Å exp.) .
  • Vibrational Spectroscopy : Match IR peaks (e.g., B–O stretch at 1340 cm⁻¹) .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H···H contacts >60%) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.